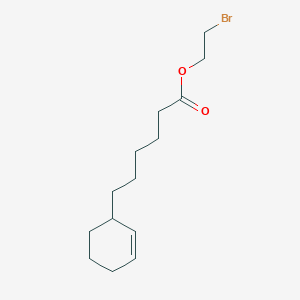
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate is an organic compound with the molecular formula C14H23BrO2. It is characterized by the presence of a bromoethyl group attached to a cyclohexene ring, which is further connected to a hexanoate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate typically involves the reaction of 6-cyclohex-2-en-1-ylhexanoic acid with 2-bromoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
6-cyclohex-2-en-1-ylhexanoic acid+2-bromoethanolDCC2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate+dicyclohexylurea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The cyclohexene ring can undergo oxidation to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of epoxides or diols from the cyclohexene ring.
Reduction: Formation of the corresponding alcohol from the ester group.
Applications De Recherche Scientifique
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The cyclohexene ring and ester group provide additional sites for chemical modifications, allowing the compound to participate in a variety of reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethyl 6-cyclohexylhexanoate: Similar structure but lacks the double bond in the cyclohexene ring.
2-Iodoethyl 6-cyclohex-2-en-1-ylhexanoate: Similar structure but with an iodine atom instead of bromine.
2-Chloroethyl 6-cyclohex-2-en-1-ylhexanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate is unique due to the presence of the bromoethyl group, which provides distinct reactivity compared to its chloro and iodo counterparts. The cyclohexene ring also adds to its uniqueness by offering additional sites for chemical modifications and reactions.
Propriétés
Numéro CAS |
6316-57-0 |
|---|---|
Formule moléculaire |
C14H23BrO2 |
Poids moléculaire |
303.23 g/mol |
Nom IUPAC |
2-bromoethyl 6-cyclohex-2-en-1-ylhexanoate |
InChI |
InChI=1S/C14H23BrO2/c15-11-12-17-14(16)10-6-2-5-9-13-7-3-1-4-8-13/h3,7,13H,1-2,4-6,8-12H2 |
Clé InChI |
DAWKYNHMWKPGIH-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)CCCCCC(=O)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)

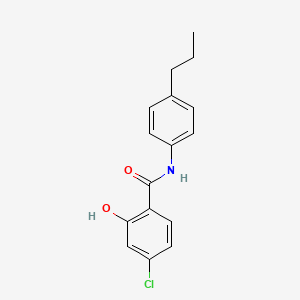
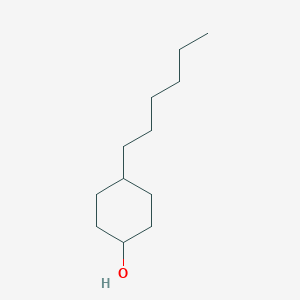
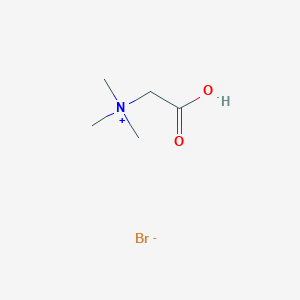
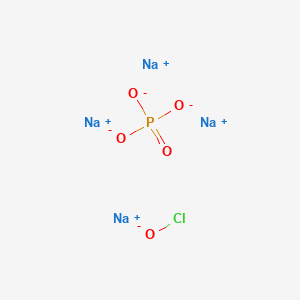
![Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)-](/img/structure/B14164080.png)

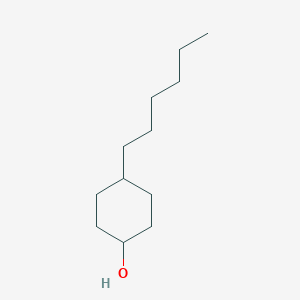
![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)


![(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone](/img/structure/B14164114.png)

